2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid

Description

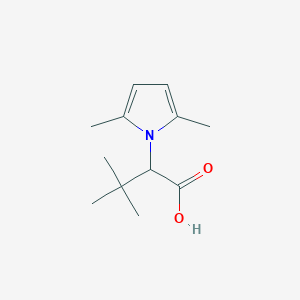

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid is a synthetic organic compound characterized by a 3,3-dimethylbutanoic acid backbone substituted with a 2,5-dimethylpyrrole moiety. The 3,3-dimethylbutanoic acid group is a recurring feature in metabolites of synthetic cannabinoids, arising from ester hydrolysis of parent compounds .

Properties

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-8-6-7-9(2)13(8)10(11(14)15)12(3,4)5/h6-7,10H,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWSBOFVAFUOJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C(C(=O)O)C(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339230-23-7 | |

| Record name | 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid typically involves the condensation of 2,5-dimethylpyrrole with a suitable butanoic acid derivative. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride in water . This method provides good yields under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions include pyrrole oxides, alcohols, amines, and various substituted pyrrole derivatives .

Scientific Research Applications

2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antimicrobial and antitubercular activities.

Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of enoyl ACP reductase and dihydrofolate reductase, enzymes that are crucial for bacterial cell wall synthesis and folate metabolism, respectively . The compound binds to the active sites of these enzymes, preventing their normal function and thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Shared 3,3-Dimethylbutanoic Acid Motif

The 3,3-dimethylbutanoic acid moiety is critical for interactions with biological systems, particularly in synthetic cannabinoid metabolism. Below is a comparative analysis of structurally related compounds:

Key Observations :

- Heterocyclic Influence: The target compound’s 2,5-dimethylpyrrole group distinguishes it from indazole- or pyrazol-based analogs (e.g., M7, DMBA-CHMINACA).

- Metabolic Relevance: Like M7 and MDMB-FUBINACA M1, the target compound may arise from esterase-mediated hydrolysis of synthetic cannabinoids. However, its pyrrole substituent could result in distinct pharmacokinetics, as seen in the undetected 5-fluoro-PINACA 3,3-dimethylbutanoic acid in some assays .

- Forensic Detection: Compounds with 3,3-dimethylbutanoic acid are often targeted in LC-MS screenings due to their polarity and stability. The reporting limit for such metabolites in blood is typically ~5.0 ng/mL .

Research Implications and Gaps

- Pharmacological Activity : The dimethylpyrrole group in the target compound may confer unique receptor interaction profiles compared to indazole-based analogs, warranting in vitro binding assays.

- Forensic Relevance: Further studies are needed to establish detection protocols for pyrrole-substituted 3,3-dimethylbutanoic acid metabolites, as current methods prioritize indazole/pyrazole derivatives .

Biological Activity

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid is a synthetic organic compound characterized by its unique pyrrole structure and a carboxylic acid functional group. This compound has garnered attention in pharmacology due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on various research findings, case studies, and structural analyses.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chiral center at the second carbon atom, contributing to its stereochemical diversity. The presence of the pyrrole ring enhances its reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit diverse pharmacological effects. The following sections detail specific biological activities observed in studies.

Anticancer Activity

A study highlighted that derivatives of pyrrole compounds could inhibit cancer cell proliferation. The compound's structure allows it to interact with various biological macromolecules, potentially leading to apoptosis in cancer cells. For instance, this compound has shown effectiveness in enhancing cell-specific antibody production in recombinant Chinese hamster ovary (CHO) cells while suppressing growth rates and promoting glucose uptake .

Antimicrobial Properties

The antimicrobial effects of pyrrole derivatives have been documented extensively. Research suggests that the compound can disrupt bacterial cell membranes or inhibit essential enzymatic pathways. Its structural features enable it to bind effectively to microbial targets, demonstrating potential as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory properties of similar pyrrole compounds suggest that this compound may modulate inflammatory responses. Studies employing molecular docking simulations indicate that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the 2,5-dimethylpyrrole component is crucial for enhancing biological activity. Variations in substituents on the pyrrole ring significantly affect the compound's efficacy. For example:

- Substituent Variations : Changes in methyl groups on the pyrrole ring can modulate potency against specific biological targets.

- Chirality Influence : The stereochemistry at the chiral center impacts binding affinity and overall biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.